molecular formula C14H14O5 B12566579 2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- CAS No. 183963-73-7

2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)-

Cat. No.: B12566579
CAS No.: 183963-73-7
M. Wt: 262.26 g/mol
InChI Key: DVPIBEDIUPFSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and an oxopropoxy group attached to the benzopyran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, followed by intramolecular transesterification. The reaction typically requires a base catalyst, such as piperidine, and is carried out in an organic solvent like ethanol. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and solvent composition, are carefully controlled to achieve high purity and yield. The use of biocatalysts, such as alkaline protease from Bacillus licheniformis, has also been explored to enhance the selectivity and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxopropoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

    Scavenging free radicals: Acting as an antioxidant by neutralizing reactive oxygen species (ROS).

    Modulating signaling pathways: Affecting pathways like the NF-κB pathway, which is involved in inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy, methyl, and oxopropoxy groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

CAS No.

183963-73-7

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

5-methoxy-3-methyl-7-(2-oxopropoxy)chromen-2-one

InChI

InChI=1S/C14H14O5/c1-8-4-11-12(17-3)5-10(18-7-9(2)15)6-13(11)19-14(8)16/h4-6H,7H2,1-3H3

InChI Key

DVPIBEDIUPFSQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2OC)OCC(=O)C)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.